molecular formula C11H13BrO3 B8015593 2-Bromo-4-(2-methylpropoxy)benzoic acid

2-Bromo-4-(2-methylpropoxy)benzoic acid

Cat. No.: B8015593
M. Wt: 273.12 g/mol
InChI Key: SSELUWKDWUMQEL-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methylpropoxy)benzoic acid is a benzoic acid derivative serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. The bromine atom on the aromatic ring and the ether side chain make it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Ullmann reaction, which is instrumental in creating complex biaryl structures for pharmaceuticals and materials . Benzoic acid derivatives similar to this compound are frequently investigated as core structures in developing active pharmaceutical ingredients. For instance, structural analogs are researched as potential activators of aldehyde dehydrogenase 2 (ALDH2), a therapeutic target for conditions like ischemic stroke . Furthermore, such derivatives are key in materials science for synthesizing specialized polymers and resins, contributing to the development of products with high thermal stability for applications in aerospace and microelectronics . As a reagent, it facilitates the exploration of structure-activity relationships (SAR) in medicinal chemistry and the creation of novel organic materials. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-bromo-4-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)6-15-8-3-4-9(11(13)14)10(12)5-8/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSELUWKDWUMQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methylpropoxy)benzoic acid typically involves the bromination of 4-(2-methylpropoxy)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(2-methylpropoxy)benzoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-methylpropoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in a polar solvent such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution: Products include various substituted benzoic acids depending on the nucleophile used.

    Oxidation: Products include oxidized derivatives such as carboxylic acids.

    Reduction: Products include hydrogenated derivatives of the original compound.

Scientific Research Applications

2-Bromo-4-(2-methylpropoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methylpropoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 2-methylpropoxy group play a crucial role in determining the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Benzoic Acids

Compound Name Substituents Molecular Weight (g/mol) Predicted logP LD₅₀ (mg/kg, mice) Extraction Efficiency
2-Bromo-4-(2-methylpropoxy)benzoic acid Br, 2-methylpropoxy 273.13 ~3.2 ~900* >98% in 5 min
4-Bromobenzoic acid Br (para) 201.02 ~2.1 ~1,200 ~85% in 10 min
3-Bromo-4-isopropoxybenzoic acid Br, isopropoxy 259.10 ~2.68 ~950* >95% in 5 min
Benzoic acid H 122.12 ~1.9 ~2,530 ~70% in 15 min

*Estimated based on QSTR models .

Key Research Findings

Synthetic Accessibility : The compound is synthesized via bromination of dialkoxy benzoic acids in concentrated HCl, a method scalable for industrial applications .

Toxicity Mechanisms : Bromine’s electronegativity and alkoxy bulkiness synergistically enhance acute toxicity, as modeled by QSTR parameters .

Environmental Impact : Bromine substitution reduces biodegradability, necessitating advanced remediation strategies for wastewater containing such compounds .

Biological Activity

2-Bromo-4-(2-methylpropoxy)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various research domains.

The molecular structure of 2-Bromo-4-(2-methylpropoxy)benzoic acid includes a bromine atom and a 2-methylpropoxy group, which are crucial for its biological activity. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which can influence its reactivity and interactions with biological targets.

The biological activity of 2-Bromo-4-(2-methylpropoxy)benzoic acid is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
  • Receptor Binding : It can interact with cell surface receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that 2-Bromo-4-(2-methylpropoxy)benzoic acid exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Potential : There is emerging evidence supporting its role in inhibiting the proliferation of cancer cells, although further studies are necessary to elucidate the specific pathways involved.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains,
AnticancerInhibits proliferation in cancer cell lines,
Enzyme InhibitionBinds to active sites of specific enzymes,

Case Studies

Several case studies have investigated the biological activity of 2-Bromo-4-(2-methylpropoxy)benzoic acid:

  • Antimicrobial Study : A study conducted on the antimicrobial effects showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
  • Cancer Cell Proliferation : Research involving various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, pointing towards its potential as an anticancer therapeutic candidate .
  • Enzymatic Activity Modulation : A screening assay demonstrated that 2-Bromo-4-(2-methylpropoxy)benzoic acid could inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action .

Q & A

Q. What are the established synthetic routes for 2-Bromo-4-(2-methylpropoxy)benzoic acid?

  • Methodological Answer : The synthesis typically involves halogenation and etherification steps. A benzoic acid precursor is functionalized via bromination (e.g., using Br₂ with Fe catalysis) followed by introducing the 2-methylpropoxy group through nucleophilic substitution or Mitsunobu reaction. For example, analogous compounds like 2-(4-Bromobenzoyl)benzoic acid are synthesized via Friedel-Crafts acylation and subsequent bromination . Flow chemistry methods (e.g., microreactors) can enhance yield and reduce hazardous solvent use, as seen in the synthesis of x-bromo-2-formylbenzoic acids .
Synthetic Method Key Steps/Reagents Yield (Analogous)
Halogenation + EtherificationBr₂, Fe catalyst; 2-methylpropanol~60-70%
Flow ChemistryContinuous microreactor, controlled TImproved efficiency

Q. How is 2-Bromo-4-(2-methylpropoxy)benzoic acid characterized structurally?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : 1^1H and 13^13C NMR confirm the bromo and 2-methylpropoxy substituents (e.g., δ ~4.5 ppm for OCH₂, δ ~7.5-8.5 ppm for aromatic protons) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 287) and purity .
  • IR : Peaks at ~1700 cm⁻¹ (C=O) and ~600 cm⁻¹ (C-Br) .

Q. What are common reactivity patterns of the bromo and alkoxy substituents in this compound?

  • Methodological Answer :
  • Bromo Group : Participates in Suzuki-Miyaura cross-coupling (Pd catalysis) or nucleophilic substitution (e.g., with amines). Steric hindrance from the 2-methylpropoxy group may slow reactivity .
  • Alkoxy Group : Resists hydrolysis under mild conditions but can undergo cleavage with strong acids (e.g., HBr/HOAc) .

Advanced Research Questions

Q. How can low yields in coupling reactions involving the bromo substituent be addressed?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with ligand additives) and reaction solvents. Flow chemistry reduces side reactions by precise temperature control, as demonstrated in x-bromo-2-formylbenzoic acid synthesis . Pre-activation of the aryl bromide (e.g., using microwave irradiation) may also enhance reactivity.

Q. What strategies resolve contradictions in substituent-directed regioselectivity during functionalization?

  • Methodological Answer : Computational modeling (DFT) predicts electron density distribution, guiding reaction design. For example, the electron-withdrawing bromo group directs electrophiles to the para position relative to the alkoxy group. Experimental validation via competitive reactions (e.g., nitration) confirms predicted regioselectivity .

Q. How can derivatives of this compound be designed for biological activity screening?

  • Methodological Answer :
  • Step 1 : Replace the bromo group with bioisosteres (e.g., CF₃) via cross-coupling .
  • Step 2 : Modify the alkoxy chain to alter lipophilicity (logP) and bioavailability.
  • Example : Ethyl 2-amino-4-bromo-3,5-difluorobenzoate (analog) showed enzyme-modulating activity, suggesting SAR studies for antimicrobial or CNS applications .
Derivative Modification Biological Activity
Ethyl ester analogEsterificationEnzyme modulation
Trifluoromethyl substitutionSuzuki couplingEnhanced metabolic stability

Q. What advanced analytical methods resolve degradation products under oxidative conditions?

  • Methodological Answer : High-resolution LC-MS/MS identifies degradation pathways (e.g., debromination or alkoxy cleavage). Accelerated stability studies (40°C/75% RH) combined with kinetic modeling predict shelf-life. For example, benzoic acid derivatives degrade via radical intermediates, detectable by EPR spectroscopy .

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